Heneicosane

Catalog No.
S601703
CAS No.
629-94-7
M.F
C21H44
M. Wt
296.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosane

CAS Number

629-94-7

Product Name

Heneicosane

IUPAC Name

henicosane

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated)
Insoluble in water
Slightly soluble in ethanol; soluble in petroleum ethe

Synonyms

n-Heneicosane; Henicosane;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC

Antimicrobial activity

Studies have shown that heneicosane possesses antimicrobial properties against certain bacteria and fungi. Research published in "Phytomedicine" revealed that heneicosane extracted from the plant Plumbago zeylanica exhibited significant activity against Streptococcus pneumoniae and Aspergillus fumigatus, which are common human pathogens.

Pheromone function

Heneicosane plays a crucial role in communication within certain insect species. For instance, research published in the "Proceedings of the National Academy of Sciences" identified heneicosane as a queen and king recognition pheromone in the Eastern subterranean termite, Reticulitermes flavipes. This finding holds potential for developing novel pest control strategies. Additionally, research suggests that heneicosane attracts mosquitoes , potentially paving the way for its use in mosquito traps and control methods.

Other potential applications

Research on heneicosane is ongoing, exploring its potential applications in various fields:

  • Anticancer properties: Initial studies suggest heneicosane might have anti-cancer properties, but further research is needed to confirm its efficacy and mechanism of action.
  • Biofuel production: Heneicosane is a potential source for biofuel production, although its economic feasibility and environmental impact require further investigation.

Heneicosane is a saturated aliphatic hydrocarbon with the molecular formula C21H44C_{21}H_{44} and a molecular weight of approximately 296.57 g/mol. It features a straight-chain structure, characterized by a long carbon chain consisting of twenty-one carbon atoms. This compound is typically encountered as a white waxy solid, with a melting point ranging from 39 to 41 °C and a boiling point of approximately 356.5 °C . Heneicosane is insoluble in water but soluble in organic solvents such as chloroform and hexane .

Heneicosane can be found naturally in various sources, including coal tars and fossil organic matter, and has been isolated from plants like Periploca laevigata and Carthamus tinctorius . Due to its long-chain structure, heneicosane exhibits unique physical properties, including a high flash point, which limits its use as a fuel in the petrochemical industry .

Heneicosane acts as a pheromone in some insect species. In Eastern subterranean termites (Reticulitermes flavipes), the queen or king termite releases heneicosane to signal their presence and regulate social interactions within the colony []. Additionally, heneicosane attracts mosquitoes in the Aedes genus []. Interestingly, the concentration plays a crucial role. A 1:100,000 dilution in water attracts mosquitoes, while a 1:1,000 concentration repels them []. This suggests heneicosane may be useful in developing mosquito traps or repellents.

  • Toxicity: Information on specific toxicity is limited. However, alkanes with similar chain lengths are generally considered non-toxic or slightly toxic upon ingestion or inhalation [].
  • Flammability: Heneicosane has a high flash point (around 199 °C) [], indicating low flammability at room temperature.

Heneicosane has been noted for its biological activity, particularly in the context of its role as a pheromone in certain termite species. For instance, it serves as a chemical signal for the queen or king termites of Reticulitermes flavipes, facilitating communication within colonies. Additionally, heneicosane has been shown to attract mosquitoes from the genus Aedes, making it useful in developing mosquito baits .

Heneicosane can be synthesized through various methods:

  • Natural Extraction: Isolated from natural sources such as plant materials and coal tars.
  • Chemical Synthesis: Laboratory synthesis may involve the elongation of shorter alkanes through methods such as alkylation or polymerization processes .
  • Hydrocarbon Cracking: Derived from larger hydrocarbons through catalytic cracking techniques commonly used in petroleum refining.

Heneicosane finds application in several fields:

  • Pheromone Production: Utilized in pest control strategies due to its effectiveness in attracting specific insect species.
  • Chemical Research: Serves as a standard reference compound in analytical chemistry for studying hydrocarbon properties.
  • Industrial Uses: Although not widely used as a fuel due to its high flash point, it is present in formulations of paraffin waxes and other industrial materials .

Research on heneicosane's interactions primarily focuses on its biological effects and potential applications in pest management. Studies indicate that heneicosane can effectively attract mosquitoes, suggesting its utility in developing environmentally friendly insect attractants or traps. Its compatibility with various solvents also makes it an interesting candidate for further research into solvent-based applications .

Heneicosane belongs to a broader class of aliphatic hydrocarbons known as n-alkanes. Below is a comparison with similar compounds:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)Unique Features
HeneicosaneC21H44296.5739-41356.5Pheromone activity
DocosaneC22H46310.6544-46410Higher molecular weight
NonadecaneC19H40268.4927-29340Shorter chain length
TetracosaneC24H50338.6949-51430Even longer carbon chain

Heneicosane's unique pheromonal properties distinguish it from other similar compounds, which may not exhibit such biological activity despite having comparable physical characteristics.

Physical Description

Crystals. (NTP, 1992)
Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia]

Color/Form

Crystals from water
White solid

XLogP3

11

Exact Mass

296.344301404 g/mol

Monoisotopic Mass

296.344301404 g/mol

Boiling Point

673.7 °F at 760 mmHg (NTP, 1992)
359 °C

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

21

Density

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7919 g/cu cm at 20 °C

LogP

log Kow = 10.65 (est)

Odor

Odorless

Melting Point

104.9 °F (NTP, 1992)
40.4 °C

UNII

I93S5U5DMP

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 93 of 95 companies (only ~ 2.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

8.73X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

629-94-7

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Heneicosane
Calcium_lactate

Biological Half Life

25.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Heneicosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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